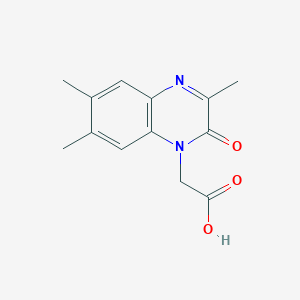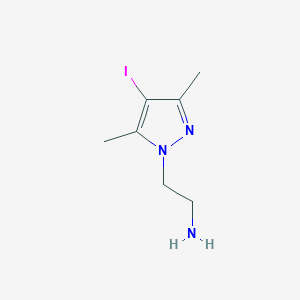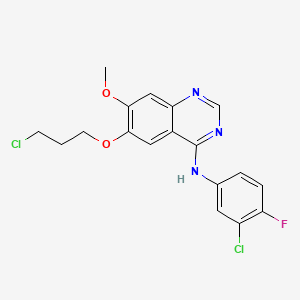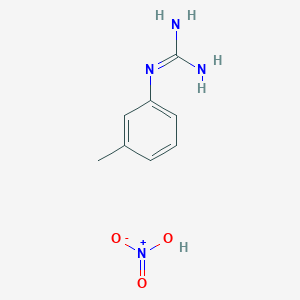
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Overview
Description
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as TMQA, is a compound that has been studied for its potential applications in science and medicine. This compound is a derivative of quinoxaline and has been found to possess a variety of beneficial biochemical and physiological effects.
Scientific Research Applications
Aldose Reductase Inhibitors for Diabetes Treatment
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives have been synthesized as potent and selective inhibitors of aldose reductase (AR), a novel target for treating diabetes complications. These derivatives exhibit IC50 values in the low nanomolar to micromolar range, indicating their effectiveness in this application (Wu et al., 2013), (Qin et al., 2015).
Anti-inflammatory and Analgesic Agents
The compound has been utilized in the synthesis of new derivatives with potential anti-inflammatory and analgesic properties. These derivatives show promising activity, making them significant in the development of non-steroidal anti-inflammatory and analgesic agents (Wagle et al., 2008), (Wagle et al., 2008).
Antimicrobial Activity
This compound has also been incorporated into the design and synthesis of derivatives that exhibit antimicrobial properties. Such derivatives have been screened for in vitro antibacterial and antifungal activities, demonstrating their potential in combating various pathogenic strains (Wagle et al., 2008).
Anticonvulsant Activity
Further research into (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives has shown that they possess anticonvulsant activities. These derivatives have been synthesized and evaluated in vivo, revealing compounds that are effective in experimental models for epilepsy (El Kayal et al., 2019).
properties
IUPAC Name |
2-(3,6,7-trimethyl-2-oxoquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-10-11(5-8(7)2)15(6-12(16)17)13(18)9(3)14-10/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYOCDXAHYBJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)


![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392493.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)
![[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392497.png)

![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)
![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)